molecular formula C14H13N5O3S B2743705 1-methyl-6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide CAS No. 1903770-81-9

1-methyl-6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2743705
CAS RN: 1903770-81-9
M. Wt: 331.35
InChI Key: QCKSWBQPOFUQQQ-UHFFFAOYSA-N
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Description

1-methyl-6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C14H13N5O3S and its molecular weight is 331.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

Research in heterocyclic chemistry has led to the synthesis of various pyrimidine derivatives, offering insights into the reactivity of these compounds with different reagents. Studies have focused on the synthesis of new compounds by reacting ethyl esters of amino-, ethoxy-methyleneamino-, and acetylamino-2-methylthiothieno[2,3-d]pyrimidine-6-carboxylic acids with hydrazine, producing derivatives with potential biological activities (Tumkyavichyus & Matulyauskene, 1987).

Antimicrobial Evaluation

Some pyrimidine derivatives have been synthesized and evaluated for antimicrobial properties. The synthesis of new pyrido[1,2-f]pyrimidine and other related derivatives from ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate demonstrated antimicrobial activity, showing the potential of these compounds in addressing microbial resistance (Farag, Kheder, & Mabkhot, 2008).

Advanced Synthesis Techniques

The application of microwave irradiation in the synthesis of tetrahydrobenzo[b]thiophene and tetrahydrobenzothienopyrimidine derivatives illustrates the advancements in synthetic methodologies for creating complex heterocyclic compounds efficiently. This approach highlights the potential for rapid synthesis of compounds for further pharmacological screening (Abdalha et al., 2011).

Synthesis for Anticancer Activity

Compounds within this class have also been explored for their anticancer properties. The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives and their evaluation against cancer cell lines demonstrate the ongoing research into developing new therapeutics based on heterocyclic chemistry (Abdellatif et al., 2014).

Mechanism of Action

Target of Action

Similar compounds have been shown to inhibit mmp 3, mmp 12, and mmp 13 . These are matrix metalloproteinases, enzymes that play a crucial role in tissue remodeling and degradation of the extracellular matrix, which is important in disease processes such as cancer metastasis and arthritis.

Mode of Action

Based on its structural similarity to other inhibitors of matrix metalloproteinases, it may bind to the active site of these enzymes, preventing them from degrading the extracellular matrix .

Biochemical Pathways

The compound likely affects the matrix metalloproteinase pathway, given its potential inhibitory effects on MMP 3, MMP 12, and MMP 13 . By inhibiting these enzymes, it could prevent the breakdown of the extracellular matrix, thereby affecting processes such as tissue remodeling and cancer metastasis.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If it indeed inhibits matrix metalloproteinases, it could potentially slow down processes such as tissue remodeling and cancer metastasis by preventing the degradation of the extracellular matrix .

properties

IUPAC Name

1-methyl-6-oxo-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3S/c1-18-11(20)3-2-10(17-18)13(21)15-5-6-19-8-16-9-4-7-23-12(9)14(19)22/h2-4,7-8H,5-6H2,1H3,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKSWBQPOFUQQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NCCN2C=NC3=C(C2=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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